molecular formula C15H17NO3 B12884053 tert-Butyl (5-phenylfuran-2-yl)carbamate CAS No. 62188-19-6

tert-Butyl (5-phenylfuran-2-yl)carbamate

Cat. No.: B12884053
CAS No.: 62188-19-6
M. Wt: 259.30 g/mol
InChI Key: SLFXZJQCKKOIHO-UHFFFAOYSA-N
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Description

tert-Butyl (5-phenylfuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-phenylfuran ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-phenylfuran-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-phenylfuran-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to produce the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate and a suitable amine. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-phenylfuran-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (5-phenylfuran-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-phenylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection can be removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-phenylfuran-2-yl)carbamate is unique due to the presence of the 5-phenylfuran ring, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research .

Properties

CAS No.

62188-19-6

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-(5-phenylfuran-2-yl)carbamate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(17)16-13-10-9-12(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)

InChI Key

SLFXZJQCKKOIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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